

Application Notes and Protocols for DBCO-PEG4-Biotin in Bioconjugation

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Compound of Interest

Compound Name: DBCO-PEG4-Biotin

Cat. No.: B606963

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of **DBCO-PEG4-Biotin** for the biotinylation of azide-modified molecules via copper-free click chemistry. The information is intended to facilitate the seamless integration of this reagent into research and development workflows.

Introduction

DBCO-PEG4-Biotin is a versatile biotinylation reagent designed for the efficient labeling of azide-containing biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This copper-free click chemistry approach is highly biocompatible, making it ideal for applications involving live cells or other sensitive biological systems where the cytotoxicity of a copper catalyst is a concern.[3] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azides to form a stable triazole linkage. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which helps to reduce aggregation and precipitation during the labeling process. This spacer also increases the accessibility of the biotin moiety for subsequent detection or purification using streptavidin or avidin-based methods.

Data Presentation: Reaction Buffer Composition and Conditions

For successful and efficient bioconjugation, the selection of an appropriate reaction buffer is critical. The following table summarizes the recommended buffer components and reaction conditions for using **DBCO-PEG4-Biotin**.

Parameter	Recommended Conditions	Notes
Recommended Buffers	Phosphate-Buffered Saline (PBS), pH 7.4 (20 mM sodium phosphate, 150 mM sodium chloride)	Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide, as they can compete with the intended reaction.
20 mM HEPES, pH 7-9		
100 mM Carbonate/Bicarbonate, pH 7-9		
50 mM Borate Buffer, pH 7-9		
pH Range	7.0 - 9.0	The reaction is efficient at near-neutral to slightly basic pH.
Initial Dissolution of DBCO-PEG4-Biotin	Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)	DBCO-PEG4-Biotin should first be dissolved in a water-miscible organic solvent before being diluted into the aqueous reaction buffer. It is soluble up to 100 mM in DMSO and ethanol.
Aqueous Solubility	Up to 0.35 mM in aqueous buffers	The PEG4 spacer improves aqueous solubility.
Molar Excess of DBCO-PEG4-Biotin	1.5 to 3-fold molar excess over the azide-containing molecule	For protein concentrations below 5 mg/mL, a 20 to 50-fold molar excess may be necessary. For protein concentrations of 5 mg/mL, a 10-fold molar excess is a good starting point. The optimal ratio should be determined empirically.

Reaction Temperature	4°C to 37°C	Higher temperatures can lead to more efficient labeling. Reactions at 4°C may require longer incubation times (overnight).
Reaction Time	Up to 12 hours is typical.	Longer incubation times (up to 24 hours) may be required for low concentrations of reactants or if low labeling efficiency is observed.

Experimental Protocols

Protocol for Biotinylation of an Azide-Modified Protein

This protocol provides a general procedure for the biotinylation of a protein containing an azide group using **DBCO-PEG4-Biotin**.

Materials:

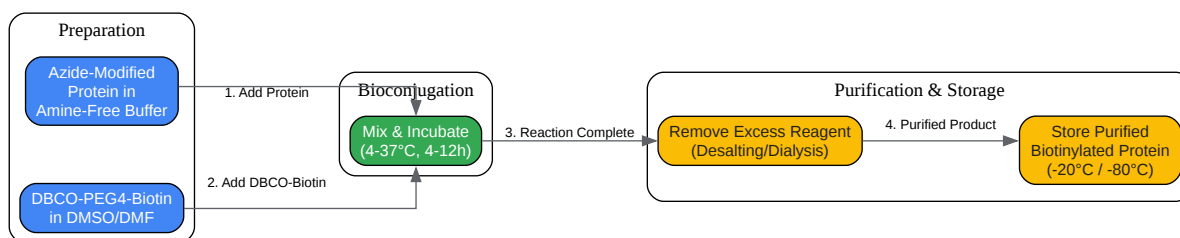
- Azide-modified protein
- **DBCO-PEG4-Biotin**
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., PBS, pH 7.4)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Azide-Modified Protein:
 - Dissolve the azide-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

- Ensure the buffer does not contain any primary amines or azides. If necessary, exchange the buffer using a desalting column or dialysis.
- Prepare the **DBCO-PEG4-Biotin** Solution:
 - Allow the vial of **DBCO-PEG4-Biotin** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **DBCO-PEG4-Biotin** in anhydrous DMSO or DMF. For example, dissolve 1 mg of **DBCO-PEG4-Biotin** in 100 μ L of DMSO to create a 10 mg/mL stock solution.
- Perform the Bioconjugation Reaction:
 - Add the desired molar excess of the **DBCO-PEG4-Biotin** stock solution to the azide-modified protein solution.
 - Gently mix the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10-15% to avoid protein precipitation, although this can be protein-dependent.
 - Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
- Purification of the Biotinylated Protein:
 - Remove the excess, unreacted **DBCO-PEG4-Biotin** by using a desalting column or dialysis against the desired buffer (e.g., PBS).
- Storage:
 - Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a preservative like sodium azide to a final concentration of 0.02% (w/v) is possible after the DBCO/azide coupling is complete.

Mandatory Visualization



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Caption: Experimental workflow for biotinylating an azide-modified protein.

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